molecular formula C19H15IN2O4S B10895236 2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10895236
M. Wt: 494.3 g/mol
InChI Key: YLJUGWYPSLNYJP-CXUHLZMHSA-N
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Description

2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, an iodinated benzylidene group, and a substituted acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is followed by the acylation of the resulting intermediate with 4-methylphenylacetyl chloride. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine to facilitate the condensation and acylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodinated benzylidene group can be reduced to form a non-iodinated derivative.

    Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the iodinated benzylidene group results in a non-iodinated derivative. Substitution reactions can produce a variety of functionalized derivatives with different properties and applications.

Scientific Research Applications

2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5E)-5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide lies in its iodinated benzylidene group, which imparts distinct chemical and biological properties. This iodine atom can participate in specific interactions and reactions that are not possible with non-iodinated analogs, making the compound valuable for certain applications.

Properties

Molecular Formula

C19H15IN2O4S

Molecular Weight

494.3 g/mol

IUPAC Name

2-[(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H15IN2O4S/c1-11-2-5-13(6-3-11)21-17(24)10-22-18(25)16(27-19(22)26)9-12-4-7-15(23)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,24)/b16-9+

InChI Key

YLJUGWYPSLNYJP-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)I)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O

Origin of Product

United States

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